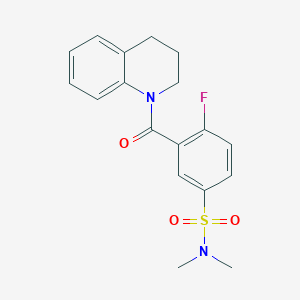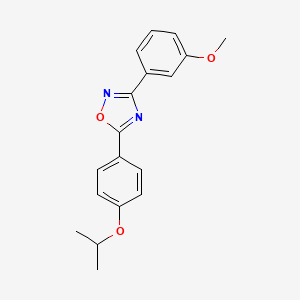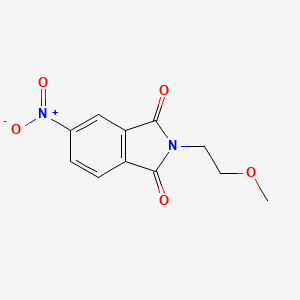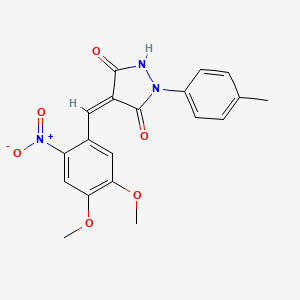
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide, also known as QCF, is a chemical compound that has been widely used in scientific research. It belongs to the class of quinoline-based sulfonamides and has shown potential as a therapeutic agent due to its unique chemical structure and mechanism of action.
作用机制
The mechanism of action of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide involves inhibition of carbonic anhydrase enzymes, which are involved in the regulation of pH and ion balance in the body. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide binds to the active site of carbonic anhydrase and inhibits its activity, leading to a decrease in the production of bicarbonate ions. This results in a decrease in pH and an increase in acidity, which can lead to cell death.
Biochemical and Physiological Effects:
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide has also been shown to affect the activity of enzymes involved in the metabolism of drugs and xenobiotics.
实验室实验的优点和局限性
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide also has some limitations. It is not very water-soluble, which can limit its use in certain assays. In addition, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide has been shown to exhibit some toxicity in certain cell types, which can limit its use in certain experiments.
未来方向
There are several possible future directions for the study of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide. One area of research could focus on the development of more water-soluble derivatives of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide, which could expand its use in various assays. Another area of research could focus on the development of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide-based therapeutics for the treatment of various diseases. Finally, more research could be done to elucidate the precise mechanism of action of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide and its effects on various biological processes.
合成方法
The synthesis of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide involves the condensation of 3,4-dihydro-1(2H)-quinolinone with 4-fluoro-N,N-dimethylbenzenesulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by column chromatography to obtain pure 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide.
科学研究应用
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease. In addition, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide has been used as a pharmacological tool to study the role of sulfonamides in various biological processes.
属性
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-20(2)25(23,24)14-9-10-16(19)15(12-14)18(22)21-11-5-7-13-6-3-4-8-17(13)21/h3-4,6,8-10,12H,5,7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSYPVRXYRGAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(butyrylamino)(2-methoxyphenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4921673.png)



![[1-[4-(methylthio)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4921696.png)

![N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B4921719.png)
![(5S)-5-{[benzyl({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B4921727.png)


![N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide](/img/structure/B4921739.png)
![N,N-dimethyl-N'-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]urea](/img/structure/B4921761.png)
![4-methyl-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4921768.png)
